

The Chemical Architecture of Viridin: A Furanosteroidal PI3K Inhibitor

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Compound of Interest		
Compound Name:	Viridin	
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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Viridin, a naturally occurring furanosteroid produced by fungi such as Trichoderma virens, has garnered significant interest in the scientific community for its potent antifungal and antitumor activities.[1] This technical guide provides a comprehensive overview of the chemical structure of Viridin, detailing its molecular framework, stereochemistry, and the experimental evidence that led to its elucidation. Furthermore, this document outlines the biosynthetic origins of Viridin, its physicochemical properties, and its mechanism of action as a Phosphoinositide 3-kinase (PI3K) inhibitor. Detailed experimental protocols for key structural determination techniques and visualizations of relevant biological pathways are included to serve as a valuable resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Identification

Viridin is a complex polycyclic molecule with the systematic IUPAC name (1R,17S,18S)-18-hydroxy-17-methoxy-1-methyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadeca-2(10),3,5(9),12(19),14-pentaene-6,11,16-trione. Its chemical formula is $C_{20}H_{16}O_{6}$, and it has a molecular weight of approximately 352.34 g/mol .

The structure of **Viridin** is characterized by a steroid-like framework with a fused furan ring, classifying it as a furanosteroid. The molecule possesses a complex stereochemistry with three



defined stereocenters. The key structural features include a pentacyclic system, multiple ketone groups, a hydroxyl group, a methoxy group, and an aromatic ring.

Table 1: Chemical Identifiers for Viridin

Identifier	Value
IUPAC Name	(1R,17S,18S)-18-hydroxy-17-methoxy-1-methyl- 13- oxapentacyclo[10.6.1.02,10.05,9.015,19]nonade ca-2(10),3,5(9),12(19),14-pentaene-6,11,16- trione
Chemical Formula	C20H16O6
Molecular Weight	352.34 g/mol
CAS Number	3306-52-3
SMILES Notation	C[C@]12INVALID-LINK C3=COC(=C31)C(=O)C4=C2C=CC5=C4CCC5 =O)OC">C@@HO

Physicochemical and Spectroscopic Properties

Viridin is a crystalline solid with a melting point of 245 °C (with decomposition). Its optical activity is characterized by a specific rotation of $[\alpha]D = -224^{\circ}$ (in chloroform).

The structural elucidation of **Viridin** was a significant challenge that was overcome through the use of various spectroscopic techniques. While detailed original spectra are found in historical literature, the characteristic spectroscopic features are summarized below.

Table 2: Summary of Physicochemical and Spectroscopic Data for Viridin



Property	Value/Description	
Melting Point	245 °C (decomposition)	
Optical Rotation	$[\alpha]D = -224^{\circ}$ (c, in chloroform)	
UV-Vis (λmax)	242 nm, 300 nm	
Infrared (IR)	Characteristic absorptions for O-H, C-H (aromatic and aliphatic), C=O (ketone), C=C (aromatic), and C-O functional groups are expected.	
¹ H NMR	Complex spectrum with signals corresponding to aromatic, olefinic, methoxy, and aliphatic protons, with characteristic chemical shifts and coupling constants reflecting the rigid polycyclic structure.	
¹³ C NMR	Signals corresponding to carbonyl, aromatic, olefinic, and aliphatic carbons.	
Mass Spectrometry	Molecular ion peak (M+) at m/z 352, with a fragmentation pattern consistent with the furanosteroid structure.	

Experimental Protocols for Structure Elucidation

The definitive structure of **Viridin** was established through a combination of chemical degradation, spectroscopic analysis, and ultimately, X-ray crystallography. The seminal work was carried out by Grove and colleagues, with the stereochemistry later confirmed by Neidle, Rogers, and Hursthouse.

Isolation and Purification (Methodology based on Grove et al., 1966)

 Fungal Culture:Gliocladium virens (now known as Trichoderma virens) was cultured in a suitable liquid medium under controlled conditions to promote the production of Viridin.



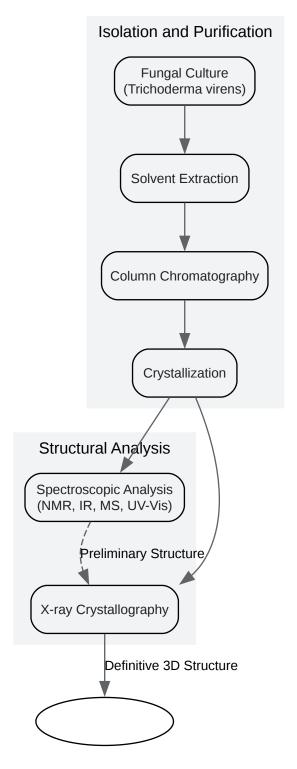
- Extraction: The culture filtrate was acidified and extracted with an organic solvent such as chloroform to partition **Viridin** into the organic phase.
- Chromatography: The crude extract was subjected to column chromatography on silica gel or alumina. Elution with a gradient of solvents (e.g., petroleum ether, benzene, chloroform, and ethyl acetate) was used to separate Viridin from other metabolites.
- Crystallization: The purified **Viridin** fraction was concentrated and crystallized from a suitable solvent system (e.g., benzene or ethanol) to yield pure crystals for further analysis.

X-ray Crystallography (Methodology based on Neidle, Rogers, and Hursthouse, 1972)[2][3]

- Crystal Growth: Single crystals of Viridin suitable for X-ray diffraction were obtained by slow evaporation from a solution.
- Data Collection: A selected crystal was mounted on a goniometer and irradiated with a
 monochromatic X-ray beam. The diffraction data were collected using a diffractometer. The
 crystal system for Viridin was determined to be orthorhombic, with the space group P2₁2₁2₁.
 [2][3]
- Structure Solution and Refinement: The collected diffraction intensities were used to solve
 the phase problem and generate an initial electron density map. The atomic positions were
 determined and refined using least-squares methods to yield the final three-dimensional
 structure of the molecule with high precision.



Experimental Workflow for Viridin Structure Elucidation



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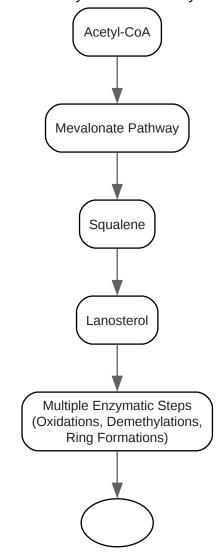
Workflow for Viridin's structure elucidation.



Biosynthesis of Viridin

The biosynthesis of **Viridin** follows the steroid biosynthetic pathway, starting from acetyl-CoA and proceeding through the mevalonate pathway to produce the key precursor, lanosterol.[4][5] [6] While the complete enzymatic cascade for **Viridin** is not fully elucidated, the pathway is believed to involve a series of oxidative modifications, demethylations, and ring formations to transform lanosterol into the final furanosteroid structure. The biosynthesis of the related compound, demethoxy**viridin**, has been studied in detail and provides a likely model for the formation of **Viridin**.[6][7]

Proposed Biosynthetic Pathway of Viridin



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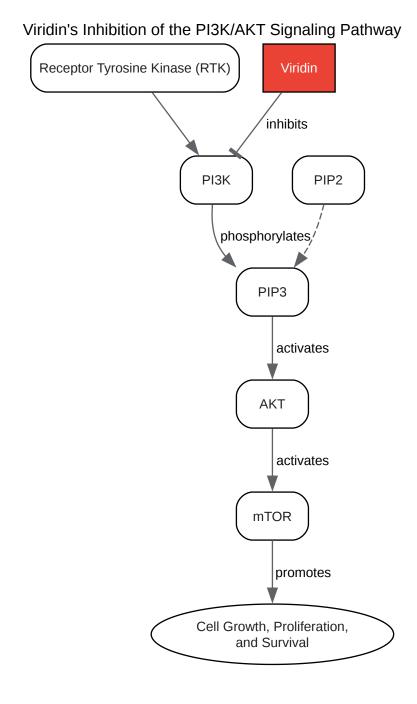
Proposed biosynthesis of Viridin from Acetyl-CoA.

Mechanism of Action: PI3K Inhibition

Viridin exerts its biological effects primarily through the inhibition of the Phosphoinositide 3-kinase (PI3K) family of enzymes.[8] PI3Ks are crucial components of intracellular signaling pathways that regulate cell growth, proliferation, survival, and motility. The PI3K/AKT/mTOR pathway is a key signaling cascade that is often dysregulated in cancer and other diseases.

While the specific isoform selectivity of **Viridin** is not extensively documented in publicly available literature, it is known to be a potent inhibitor of the PI3K pathway. By inhibiting PI3K, **Viridin** prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This, in turn, blocks the activation of downstream effectors such as AKT and mTOR, leading to the induction of apoptosis and cell cycle arrest in susceptible cells. The exact isoform(s) of PI3K that **Viridin** targets with the highest affinity (e.g., PI3K α , β , γ , or δ) remains an area for further investigation, with potential implications for its therapeutic applications.





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Viridin's inhibitory effect on PI3K/AKT signaling.

Conclusion

Viridin's intricate chemical structure, established through meticulous experimental work, provides a fascinating example of a complex natural product with significant biological activity. Its furanosteroid core presents a unique scaffold for medicinal chemistry efforts aimed at



developing novel therapeutics. As a potent inhibitor of the critical PI3K signaling pathway, **Viridin** and its analogs hold promise for the development of new treatments for cancer and other diseases characterized by aberrant cell growth and proliferation. This technical guide serves as a foundational resource for researchers seeking to understand and exploit the chemical and biological properties of this remarkable molecule. Further investigation into the specific PI3K isoform selectivity and the detailed enzymatic steps of its biosynthesis will undoubtedly open new avenues for its application in medicine.

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